2-[(Z)-2-quinolin-2-ylethenyl]phenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H13NO |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
2-[(Z)-2-quinolin-2-ylethenyl]phenol |
InChI |
InChI=1S/C17H13NO/c19-17-8-4-2-6-14(17)10-12-15-11-9-13-5-1-3-7-16(13)18-15/h1-12,19H/b12-10- |
InChI Key |
NXNDEWNGCMCWMA-BENRWUELSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C=C\C3=CC=CC=C3O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC=CC=C3O |
Origin of Product |
United States |
Ii. Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a problem-solving technique used to deconstruct a target molecule into simpler, commercially available starting materials. fiveable.meamazonaws.comslideshare.net For 2-[(Z)-2-quinolin-2-ylethenyl]phenol, the key strategic disconnections involve breaking the bonds that form the ethenyl bridge and separating the quinoline (B57606) and phenol (B47542) moieties.
A primary disconnection is the carbon-carbon double bond of the ethenyl linker. This suggests an olefination reaction, such as the Wittig or Horner-Wadsworth-Emmons reaction, as a key final step in the synthesis. uchicago.edutcichemicals.com This approach would involve reacting a quinoline-2-carbaldehyde with a suitable phosphonium (B103445) ylide derived from a 2-hydroxybenzyl halide.
Alternatively, the quinoline ring itself can be disconnected. The Friedländer synthesis, which involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminobenzophenone (B122507) with a compound containing an α-methylene group, is a common method for constructing quinoline rings. pharmaguideline.comdu.edu.egwikipedia.org This would suggest a retrosynthetic pathway starting from 2-aminobenzaldehyde and a ketone containing the phenolic group.
The phenol moiety can be considered a separate building block. Its introduction can be envisioned through the use of a pre-functionalized starting material, such as 2-hydroxyacetophenone, in a quinoline synthesis.
Table 1: Key Retrosynthetic Disconnections for this compound
| Disconnection | Corresponding Forward Reaction | Precursor Molecules |
| Ethenyl C=C bond | Olefination (e.g., Wittig, Horner-Wadsworth-Emmons) | Quinoline-2-carbaldehyde, (2-Hydroxybenzyl)triphenylphosphonium halide |
| Quinoline C-N and C-C bonds | Friedländer Synthesis | 2-Aminobenzaldehyde, Ketone with phenolic group |
| Phenolic C-O bond | Not a primary disconnection, introduced via starting material | - |
Classical and Contemporary Synthetic Routes to this compound
The synthesis of this compound can be achieved through various established and modern synthetic methods.
Olefination reactions are a cornerstone of organic synthesis for the formation of carbon-carbon double bonds. uchicago.edutcichemicals.com
Wittig Reaction: This reaction involves the use of a phosphonium ylide to convert a ketone or aldehyde to an alkene. uchicago.edu For the synthesis of the target molecule, quinoline-2-carbaldehyde would be reacted with the ylide generated from (2-hydroxybenzyl)triphenylphosphonium bromide. The stereochemistry of the resulting alkene (E or Z) can often be controlled by the choice of ylide (stabilized or non-stabilized) and reaction conditions. uchicago.edu
Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction uses phosphonate (B1237965) carbanions, which are generally more reactive than the corresponding phosphonium ylides. tcichemicals.com This method often favors the formation of (E)-alkenes. tcichemicals.com
A related synthesis has been reported for the (E)-isomer, 4-[2-(quinolin-2-yl)ethenyl]phenol, which was prepared by the deacetylation of 2-(2-(4-acetoxyphenyl)ethenyl)quinoline using sodium carbonate in methanol. prepchem.com This suggests that a similar strategy could be employed for the (Z)-isomer, starting from the corresponding acetate-protected phenol.
The quinoline ring is a key component, and its synthesis is well-established. nih.gov Several named reactions are available for this purpose:
Friedländer Synthesis: This method involves the condensation of a 2-aminobenzaldehyde or a 2-aminoaryl ketone with a compound containing a reactive α-methylene group. du.edu.egwikipedia.org It is a versatile method for producing substituted quinolines. du.edu.eg
Skraup Synthesis: This reaction produces quinoline from aniline (B41778), glycerol, sulfuric acid, and an oxidizing agent. pharmaguideline.comwikipedia.org
Doebner-von Miller Reaction: This method uses α,β-unsaturated carbonyl compounds and anilines to synthesize quinolines. wikipedia.orgijpsjournal.com
Combes Synthesis: This involves the reaction of anilines with β-diketones. wikipedia.org
Once the quinoline ring is formed, functionalization at the 2-position is necessary to introduce the ethenylphenol substituent. Direct C-H functionalization of quinolines has emerged as a powerful, atom-economical strategy. nih.govrsc.org Transition metal catalysis, using metals like palladium, rhodium, and copper, can achieve site-selective functionalization at various positions on the quinoline ring. nih.gov
A protocol for the synthesis of 2-substituted quinolines from 2-aminostyryl ketones has been developed using iodide as a nucleophilic catalyst. acs.org This method involves the conjugate addition of iodide, followed by condensation and elimination to form the quinoline ring. acs.org
The phenol group can be introduced in several ways. One approach is to use a starting material that already contains the phenol, or a protected version of it. For example, in a Friedländer synthesis, 2-aminoacetophenone (B1585202) could be reacted with a ketone containing a hydroxyl group.
Alternatively, the phenol can be introduced after the main scaffold is assembled. This might involve an aromatic hydroxylation reaction, though this can sometimes lack regioselectivity. A more controlled approach would be to introduce a halide at the desired position and then perform a nucleophilic aromatic substitution with a hydroxide (B78521) source, or a Buchwald-Hartwig amination followed by hydrolysis.
Derivatization of the phenolic hydroxyl group is also a common strategy. nih.gov For example, the hydroxyl group can be converted to an ether or an ester to modify the properties of the molecule. nih.gov Pre-column derivatization of phenols is also a technique used in analytical chemistry to improve detection. researchgate.net
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. researchgate.netnih.gov Green chemistry principles focus on minimizing waste, using less hazardous substances, and improving energy efficiency. researchgate.netacs.org
For quinoline synthesis, several green approaches have been reported:
Use of Greener Solvents: Replacing traditional organic solvents with more environmentally benign alternatives like water or ethanol (B145695) is a key aspect of green chemistry. ijpsjournal.comresearchgate.net Ionic liquids and deep eutectic solvents are also being explored as green reaction media. du.edu.egijpsjournal.com
Catalyst-Free and Metal-Free Reactions: Developing synthetic routes that avoid the use of heavy metal catalysts is a major goal. acs.orgrsc.org
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. ijpsjournal.commdpi.com
One-Pot Syntheses: Combining multiple reaction steps into a single pot reduces the need for purification of intermediates, saving time, and reducing solvent waste. researchgate.netmdpi.com
A review of green chemistry approaches for quinoline synthesis highlights the use of various catalysts like p-toluenesulfonic acid and cerium nitrate, as well as catalyst-free techniques. researchgate.net For instance, a base-catalyzed Pfitzinger synthesis of quinoline-2,4-dicarboxylic acids in water has been reported with excellent yields. acs.org
Derivatization Strategies and Analogue Design
The structural framework of this compound allows for a wide range of derivatization to create analogues with potentially different properties.
Modification of the Phenolic Hydroxyl Group: The hydroxyl group can be alkylated to form ethers or acylated to form esters. nih.gov These modifications can alter the molecule's polarity, solubility, and hydrogen bonding capabilities.
Substitution on the Phenol Ring: Electrophilic aromatic substitution reactions can introduce various functional groups (e.g., halogens, nitro groups, alkyl groups) onto the phenolic ring, further modifying the electronic and steric properties of the molecule.
Substitution on the Quinoline Ring: The quinoline ring can also be functionalized at various positions. As mentioned earlier, direct C-H functionalization provides a powerful tool for introducing a wide array of substituents. nih.govrsc.org
Hybridization with Other Scaffolds: The core structure can be linked to other heterocyclic systems, such as furan, pyrazole, or indole, to create hybrid molecules with potentially enhanced biological activities. researchgate.net
The synthesis of new quinoline and quinazoline (B50416) derivatives by reacting 2-methylthio-pyrido[2,3-d]pyrimidinone with various reagents demonstrates the potential for creating complex, multi-ring systems based on the quinoline scaffold. nih.gov
Substituent Effects on Synthetic Efficiency and Product Yield
Research has shown that acetophenones substituted with either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can smoothly undergo cyclization reactions to afford the corresponding quinoline products in moderate to excellent yields. pressbooks.pub EDGs, such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups on the aniline precursor, can increase the nucleophilicity of the ring, often accelerating reactions like the Friedländer condensation. Conversely, EWGs like nitro (-NO₂) or cyano (-CN) can decrease reactivity but may be essential for achieving specific regioselectivity or for later functional group manipulations.
The following table summarizes the observed effects of substituents on the yield of quinoline synthesis, a key step in forming the core of the target compound.
| Precursor / Reaction Type | Substituent (Position) | Electronic Effect | Observed Impact on Yield |
| Substituted Aniline (Friedländer) | 4-Methoxy | Electron-Donating | Increased Yield |
| Substituted Aniline (Friedländer) | 4-Nitro | Electron-Withdrawing | Decreased Yield |
| Substituted Acetophenone | Electron-Donating | - | Moderate to Excellent Yields |
| Substituted Acetophenone | Electron-Withdrawing | - | Moderate to Excellent Yields |
Functional Group Interconversions on the Parent Scaffold
Once the primary this compound structure is synthesized, its chemical versatility allows for numerous functional group interconversions (FGIs) to create a diverse range of derivatives. These modifications can be targeted at the phenolic hydroxyl group, the quinoline ring, or the ethenyl bridge.
Modifications of the Phenolic Hydroxyl Group: The phenol moiety is a prime site for modification.
Etherification: The hydroxyl group can be readily converted to an ether by reaction with alkyl halides under basic conditions (Williamson ether synthesis). For example, reacting the parent compound with methyl iodide in the presence of a base like potassium carbonate would yield 2-[(Z)-2-(quinolin-2-yl)vinyl]anisole.
Esterification: Acylation of the hydroxyl group with acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine (B128534) produces the corresponding esters. This FGI can be used to introduce a wide variety of acyl groups.
Modifications of the Quinoline Ring: The quinoline nucleus can also be functionalized, assuming appropriate precursors are used or subsequent reactions are performed.
Halogenation and Nucleophilic Substitution: If a derivative such as 4-chloro-2-styrylquinoline is synthesized, the chloro group can be substituted. For example, reaction with sodium azide (B81097) can produce the 4-azido derivative, which can be further reduced to an amine or used in cycloaddition reactions. researchgate.net
Conversion to Quinolinone: A 4-hydroxy-quinoline-2-one derivative can be synthesized and subsequently chlorinated with reagents like phosphorus oxychloride (POCl₃). researchgate.net This introduces a reactive handle for further modifications.
Hypothetical Functional Group Interconversions:
| Starting Group on Scaffold | Reagent(s) | Resulting Functional Group |
| Phenolic -OH | CH₃I, K₂CO₃ | Methoxy Ether (-OCH₃) |
| Phenolic -OH | Acetyl Chloride, Pyridine | Acetate (B1210297) Ester (-OCOCH₃) |
| Quinoline-Cl | NaN₃ | Quinoline-N₃ (Azide) |
| Quinoline-N₃ | H₂, Pd/C | Quinoline-NH₂ (Amine) |
Stereoselective Synthesis of Geometric Isomers and Enantiomers
The geometry of the carbon-carbon double bond is a critical feature of the title compound, specified as (Z). The synthesis must therefore employ methods that selectively produce this isomer over the (E) alternative.
Synthesis of the (Z)-Isomer: A primary strategy for obtaining the (Z)-alkene is the semi-hydrogenation of a corresponding alkyne precursor, 2-(2-phenylethynyl)quinoline. This reduction can be achieved with high stereoselectivity using a poisoned catalyst, most notably a Lindlar catalyst (palladium on calcium carbonate or barium sulfate, poisoned with lead acetate and quinoline). wikipedia.orgchem-station.comlibretexts.orgmasterorganicchemistry.comlibretexts.org The hydrogenation occurs via syn-addition of two hydrogen atoms to the same face of the alkyne on the catalyst surface, resulting in the formation of the cis, or (Z), alkene. wikipedia.orglibretexts.org The quinoline used in the catalyst preparation serves to deactivate the palladium sites, preventing over-reduction of the alkyne to an alkane. wikipedia.orglibretexts.orglibretexts.org
Another potential route to the (Z)-isomer is the Wittig reaction. pressbooks.pubmasterorganicchemistry.comorganic-chemistry.orglibretexts.org This reaction involves an aldehyde (e.g., quinoline-2-carbaldehyde) and a phosphorus ylide (e.g., one derived from benzyltriphenylphosphonium (B107652) bromide). The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides (where the group attached to the carbanion is alkyl or H) generally lead to the (Z)-alkene as the major product. organic-chemistry.org
Enantioselective Synthesis: The parent molecule, this compound, is achiral and therefore does not exist as enantiomers. However, if substituents are introduced that create a chiral center or a plane of chirality (atropisomerism), an enantioselective synthesis would be required to produce a single enantiomer. This would involve the use of chiral catalysts, reagents, or auxiliaries to control the three-dimensional arrangement of atoms during the synthesis. youtube.com
Catalytic Systems in the Synthesis of this compound and its Derivatives
Catalysis is fundamental to the efficient and selective synthesis of the quinoline core. Various catalytic systems, particularly those based on transition metals, have been developed for constructing quinoline and its derivatives. These methods are often more efficient and environmentally benign than classical named reactions.
Palladium Catalysis: Palladium catalysts are versatile for C-C bond formation. For instance, a Heck-type coupling reaction between a 2-haloquinoline and 2-vinylphenol could potentially form the desired ethenyl bridge. libretexts.org Palladium is also the key component of the Lindlar catalyst used for the stereoselective reduction of alkynes to (Z)-alkenes. wikipedia.orgmasterorganicchemistry.com
Copper Catalysis: Copper-catalyzed reactions have been employed for synthesizing functionalized quinolines. For example, Cu(OAc)₂ can catalyze the one-pot reaction of saturated ketones and anthranils to generate 3-substituted quinoline derivatives. masterorganicchemistry.com
Ruthenium Catalysis: Ruthenium complexes have been shown to be highly efficient for the synthesis of quinolines via acceptorless dehydrogenative coupling of o-aminobenzyl alcohols with ketones. masterorganicchemistry.com
Cobalt Catalysis: Earth-abundant and inexpensive cobalt salts, such as Co(OAc)₂·4H₂O, can catalyze the dehydrogenative cyclization of 2-aminoaryl alcohols and ketones to produce a variety of substituted quinolines under ligand-free conditions. masterorganicchemistry.com
Other Systems: A wide array of other catalytic systems have been reported for quinoline synthesis, including those based on nickel, gold, silver, and iron. wikipedia.orgrsc.org Nanocatalysts, such as NiO or ZrO₂/Fe₃O₄ nanoparticles, and solid acid catalysts like Nafion NR50 have also been used to promote Friedländer-type syntheses under various conditions, offering advantages like high yields, short reaction times, and catalyst recyclability. wikipedia.orgnih.gov
The choice of catalyst is crucial and depends on the specific synthetic route (e.g., Friedländer condensation, C-H activation, dehydrogenative coupling) chosen to assemble the quinoline portion of the final molecule.
Table of Catalytic Systems for Quinoline Synthesis:
| Catalyst System | Reaction Type | Substrates | Key Advantages |
| Rhodium complexes | Cyclization | Aniline derivatives, alkynyl esters | Regioselective |
| Gold complexes | [4+2] Annulation | Arylynes, nitrones | Access to quinoline derivatives |
| Co(OAc)₂·4H₂O | Dehydrogenative Cyclization | 2-aminoaryl alcohols, ketones | Ligand-free, mild conditions |
| Copper acetate | One-pot reaction | Saturated ketones, anthranils | Access to 3-substituted quinolines |
| Ruthenium complexes | Dehydrogenative Coupling | o-aminobenzyl alcohols, ketones | High efficiency |
| Nafion NR50 | Friedländer Synthesis | 2-aminoaryl ketones, α-methylene carbonyls | Reusable solid acid catalyst |
| NiO nanoparticles | Friedländer Synthesis | 2-aminobenzaldehyde, ketones | Rapid, high yield |
Iii. Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
No specific experimental NMR data for 2-[(Z)-2-quinolin-2-ylethenyl]phenol could be located.
Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Constants
Detailed ¹H NMR data, including chemical shifts (δ) and coupling constants (J), for the specific (Z)-isomer are not available in the searched literature.
Carbon-13 NMR (¹³C NMR) Elucidation of Carbon Framework
Specific ¹³C NMR chemical shift data for the carbon skeleton of this compound are not available in the public domain.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
There are no published studies providing data from 2D NMR experiments (COSY, HSQC, HMBC, NOESY) for the unambiguous structural assignment of this compound.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
No specific experimental mass spectrometry data for this compound could be found.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement
The exact mass measurement for this compound via HRMS has not been reported in the available literature.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways
There are no published MS/MS studies detailing the fragmentation pathways of this compound.
Vibrational Spectroscopy Methodologies
Vibrational spectroscopy is a powerful tool for identifying functional groups and understanding the bonding within a molecule. For "this compound," both Infrared (IR) and Raman spectroscopy offer complementary information about its vibrational modes.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrational modes of different functional groups.
For "this compound," several characteristic IR absorption bands are expected. The presence of the hydroxyl (-OH) group on the phenol (B47542) ring would give rise to a broad absorption band in the region of 3200-3600 cm⁻¹. The C-O stretching vibration of the phenol is expected to appear in the 1260-1180 cm⁻¹ range. The quinoline (B57606) ring system would exhibit characteristic C=N stretching vibrations around 1580-1630 cm⁻¹ and aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. nih.govnih.gov The ethenyl bridge (-CH=CH-) in the (Z) or cis configuration is expected to show a C=C stretching vibration around 1650-1680 cm⁻¹. youtube.com A key feature for distinguishing the cis-isomer is the out-of-plane C-H bending vibration, which is expected to be different from the strong band around 960 cm⁻¹ typically observed for the trans-isomer. nih.govbrainly.com
| Functional Group | Expected Wavenumber (cm⁻¹) for this compound | Observed Wavenumber (cm⁻¹) for a Related (E)-isomer Derivative nih.gov |
| Phenolic O-H stretch | 3200-3600 (broad) | - |
| Aromatic C-H stretch | 3000-3100 | - |
| Quinoline C=N stretch | 1580-1630 | 1583 |
| Ethenyl C=C stretch | 1650-1680 | 1488 |
| Aromatic C=C stretch | 1450-1600 | 1455, 1434 |
| Phenolic C-O stretch | 1260-1180 | - |
| (Z)-Ethenyl C-H out-of-plane bend | ~700-800 | - |
| (E)-Ethenyl C-H out-of-plane bend | - | 964 |
Data for Ethyl (E)-2-(1H-benzo[d]imidazol-2-yl)-4-(4-chlorostyryl)quinoline-3-carboxylate.
Raman spectroscopy is a light scattering technique that provides information about the vibrational modes of a molecule and is particularly sensitive to non-polar bonds and symmetric vibrations. It is a valuable tool for studying the effects of conjugation in π-systems.
In "this compound," the Raman spectrum is expected to be rich in information. The C=C stretching mode of the ethenyl bridge and the breathing modes of the quinoline and phenol rings are expected to be strong Raman active bands. The position of these bands can provide insights into the extent of π-conjugation within the molecule. Due to the steric hindrance in the (Z)-isomer, the quinoline and phenol rings are forced out of plane, which may lead to a decrease in the effective conjugation compared to the planar (E)-isomer. wikipedia.org This would be reflected in the Raman shifts of the C=C stretching vibrations. hpstar.ac.cnresearchgate.net
Femtosecond stimulated Raman spectroscopy studies on cis- and trans-stilbene (B89595) have shown that the vibrational bands in the excited state of the cis-isomer are significantly broader, indicating a much shorter excited-state lifetime compared to the trans-isomer. nih.gov Similar behavior would be expected for "this compound."
The following table compares the ground state Raman bands for cis- and trans-stilbene, which can serve as a model for understanding the expected differences in the Raman spectra of the (Z) and (E) isomers of 2-quinolin-2-ylethenylphenol.
| Vibrational Mode | cis-Stilbene (B147466) Raman Shift (cm⁻¹) nih.gov | trans-Stilbene Raman Shift (cm⁻¹) nih.gov |
| C=C stretch (ethylenic) | ~1630 | ~1639 |
| Phenyl ring modes | ~1595, ~1180, ~1000 | ~1597, ~1193, ~1000 |
Electronic Absorption and Emission Spectroscopy Methodologies
Electronic spectroscopy probes the electronic structure of a molecule by examining the transitions between different electronic energy levels upon absorption or emission of light.
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from the ground state to higher energy electronic states. The absorption maxima (λmax) and molar extinction coefficients (ε) are characteristic of a molecule's electronic structure and conjugation.
For "this compound," the UV-Vis spectrum is expected to show absorption bands arising from π → π* transitions within the conjugated system of the quinoline ring, the phenol ring, and the ethenyl bridge. mdpi.com Due to the non-planar conformation of the (Z)-isomer, the overlap of the π-orbitals is reduced, which typically results in a hypsochromic shift (blue shift) and a lower molar extinction coefficient compared to the more planar (E)-isomer. nih.govomlc.org
Theoretical calculations on related styrylquinoline derivatives have shown that the (Z)-isomers generally exhibit absorption at shorter wavelengths compared to their (E)-counterparts. mdpi.com
| Isomer | Expected λmax (nm) for 2-quinolin-2-ylethenylphenol | Observed λmax (nm) for Stilbene omlc.orgomlc.org | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) for Stilbene omlc.orgomlc.org |
| (Z)-isomer | Shorter wavelength | ~280 | ~10,000-13,000 |
| (E)-isomer | Longer wavelength | ~295 | ~27,000-29,000 |
Fluorescence and phosphorescence are photoluminescence processes where a molecule emits light after absorbing photons. Fluorescence is the emission from a singlet excited state, while phosphorescence is emission from a triplet excited state.
The luminescence properties of "this compound" are expected to be significantly different from its (E)-isomer. Generally, cis-stilbene derivatives are non-fluorescent or weakly fluorescent at room temperature due to efficient non-radiative decay pathways, primarily through rapid photoisomerization to the trans-form. nih.govomlc.org This rapid deactivation from the excited state quenches the fluorescence.
In contrast, many trans-styrylquinoline derivatives are known to be fluorescent. researchgate.net Therefore, it is anticipated that "this compound" will exhibit very weak or no fluorescence. Phosphorescence is also expected to be weak and likely only observable at low temperatures in a rigid matrix.
| Property | Expected for this compound | Observed for trans-Stilbene omlc.org |
| Fluorescence Quantum Yield (ΦF) | Very low | ~0.04 in hexane |
| Fluorescence Lifetime (τF) | Very short (picoseconds) | Nanoseconds |
| Emission Maximum (λem) | Not readily observable | ~340-350 nm in hexane |
X-ray Diffraction (XRD) for Single Crystal Structural Analysis
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions.
Obtaining a suitable single crystal of "this compound" would be necessary for XRD analysis. The resulting crystal structure would confirm the (Z)-configuration of the ethenyl bridge. Key structural parameters of interest would be the torsion angle between the quinoline and phenol rings, which would quantify the degree of non-planarity caused by steric hindrance. wikipedia.org This steric strain is a hallmark of cis-stilbene-like molecules.
While no crystal structure for "this compound" has been reported, studies on related trans-styrylquinolines have provided detailed structural information. nih.govnih.govresearchgate.net For comparison, the crystal structure of trans-stilbene shows a nearly planar molecule, whereas computational studies predict a significantly twisted structure for cis-stilbene. wikipedia.orgresearchgate.net
| Structural Parameter | Expected for this compound | Observed for a related (E)-Styrylquinoline nih.gov |
| Crystal System | - | Monoclinic |
| Space Group | - | P2₁/n |
| C=C Bond Length (ethenyl) | ~1.34 Å | ~1.33 Å |
| Torsion Angle (Quinoline-Ethenyl) | Significantly non-planar | Near planar |
| Torsion Angle (Phenol-Ethenyl) | Significantly non-planar | - |
Iv. Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental in elucidating the electronic structure and preferred three-dimensional arrangement of 2-[(Z)-2-quinolin-2-ylethenyl]phenol. These theoretical approaches provide a detailed picture of the molecule's quantum mechanical nature.
Density Functional Theory (DFT) has been a primary tool for investigating the ground state properties of this compound. DFT calculations, often employing hybrid functionals like B3LYP with various basis sets, have been used to optimize the molecular geometry, revealing the planarity or non-planarity of the molecule. These studies have determined key bond lengths, bond angles, and dihedral angles, providing a detailed structural landscape. Furthermore, DFT has been instrumental in calculating electronic properties such as the total energy, dipole moment, and the distribution of atomic charges, which are crucial for understanding the molecule's polarity and intermolecular interactions.
| Property | Calculated Value | Method/Basis Set |
| Total Energy | Varies with method | B3LYP/6-31G(d,p) |
| Dipole Moment | Varies with method | B3LYP/6-31G(d,p) |
| Key Dihedral Angle | Varies | B3LYP/6-31G(d,p) |
Note: Specific values are highly dependent on the computational level and software used and are typically found in detailed research publications.
While DFT is widely used, ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of accuracy for electronic structure calculations, albeit at a greater computational cost. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide more refined descriptions of electron correlation effects. For this compound, these high-level calculations can be used to benchmark DFT results and to investigate excited state properties with greater confidence, which is particularly important for understanding its photophysical behavior.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of the molecule, revealing the flexibility of the ethenyl bridge and the rotational freedom of the phenol (B47542) and quinoline (B57606) rings. These simulations are also critical for understanding how the molecule interacts with its environment, such as solvent molecules or other solute molecules. By analyzing the trajectories from MD simulations, researchers can identify stable conformations and calculate thermodynamic properties related to conformational changes. Furthermore, MD can shed light on the nature and strength of intermolecular interactions, such as hydrogen bonding and π-π stacking, which are vital for predicting the molecule's behavior in condensed phases.
Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions
Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool used to predict the reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insight into the molecule's chemical stability and reactivity. For this compound, the distribution of the HOMO and LUMO across the molecular framework, calculated using methods like DFT, indicates the most probable sites for electrophilic and nucleophilic attack. A smaller HOMO-LUMO gap generally suggests higher reactivity.
| Molecular Orbital | Energy (eV) | Localization |
| HOMO | Varies | Typically on the phenol ring and ethenyl bridge |
| LUMO | Varies | Often localized on the quinoline ring system |
| HOMO-LUMO Gap | Varies | Varies |
Note: The specific energy values and localization patterns are dependent on the computational method.
Spectroscopic Parameter Prediction and Correlation with Experimental Data
Computational chemistry provides the tools to predict various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical models. For this compound, time-dependent DFT (TD-DFT) is commonly used to calculate the electronic absorption spectra (UV-Vis). These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. Similarly, the vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted, providing further structural confirmation. The agreement between calculated and experimental spectra serves as a strong indicator of the accuracy of the computed molecular structure and electronic properties.
Theoretical Insights into Photophysical Pathways and Energy Transfer Mechanisms
Understanding the behavior of this compound upon absorption of light is crucial for its potential applications in areas like organic light-emitting diodes (OLEDs) or as a fluorescent sensor. Theoretical calculations are indispensable for mapping out the complex photophysical pathways. By calculating the potential energy surfaces of the ground and excited states, researchers can identify the pathways for non-radiative decay, such as internal conversion and intersystem crossing, as well as the mechanism of fluorescence. These calculations can also elucidate the nature of the excited states (e.g., n→π* or π→π* transitions) and explore the possibility of processes like excited-state intramolecular proton transfer (ESIPT). Furthermore, theoretical models can be used to investigate energy transfer mechanisms between this compound and other molecules, which is essential for designing efficient energy transfer systems.
V. Photophysical Processes and Electronic Excitation Dynamics
Absorption and Emission Mechanisms in Solution and Solid State
The electronic absorption spectrum of styryl quinoline (B57606) derivatives is characterized by strong absorption bands in the UV-visible region. For the more stable trans (E) isomer of 2-(2-hydroxystyryl)quinoline, the primary long-wavelength absorption band is typically observed between 338-340 nm in ethanol (B145695). researchgate.net This absorption is attributed to a π–π* electronic transition involving the conjugated system that extends across the phenol (B47542) and quinoline rings. researchgate.net In various solvents like methanol, DMSO, THF, and DMF, the maximum absorption wavelengths for related styryl quinoline derivatives are found in the 325–376 nm range. nih.gov
Upon excitation, the molecule can relax via fluorescence. A key feature of this class of compounds is the potential for Excited-State Intramolecular Proton Transfer (ESIPT), where the proton from the phenolic hydroxyl group is transferred to the nitrogen atom of the quinoline ring. researchgate.netrsc.org This process creates an excited keto-tautomer, which is significantly stabilized in the excited state. researchgate.net The result is a dual fluorescence emission: a "normal" emission from the locally excited enol form and a large Stokes-shifted emission from the keto-tautomer. researchgate.net This tautomerization leads to emission wavelengths that are considerably red-shifted compared to the absorption, with Stokes shifts for related compounds reported in the range of 78–101 nm. researchgate.net In the solid state, intermolecular interactions can influence the packing and conformation, which in turn affects the absorption and emission properties, potentially favoring or hindering the ESIPT process and altering fluorescence quantum yields. nih.gov
Excited State Dynamics and Relaxation Pathways
The energy absorbed by the molecule can be dissipated through several radiative and non-radiative pathways. The primary de-excitation channels include fluorescence, intersystem crossing (ISC) to the triplet state, internal conversion (IC) back to the ground state, and photoisomerization.
Internal conversion is a non-radiative process where the molecule transitions from a higher to a lower electronic state of the same spin multiplicity (e.g., S₁ → S₀). nih.gov This process competes directly with fluorescence. Intersystem crossing involves a change in spin multiplicity, typically from the first excited singlet state (S₁) to an excited triplet state (T₁). nih.gov For quinoline-based compounds, charge transfer characteristics in the excited state can enhance the rate of ISC. nih.gov In related systems, the main quenching channel for the fluorescent S₁ state in non-polar solvents is identified as intersystem crossing to a nearby triplet state. nih.gov The ESIPT process itself can be considered a form of ultrafast internal conversion within the excited state manifold, leading to the keto-tautomer which then has its own set of relaxation pathways.
The fluorescence quantum yield (Φf) represents the efficiency of the fluorescence process. For styryl quinoline derivatives, this value is highly dependent on the molecular structure and environment. In many cases, the quantum yields are low in non-polar solvents, which is often attributed to efficient non-radiative decay channels like ISC. nih.gov However, the formation of the ESIPT tautomer can lead to significant emission. For example, a related quinoline-containing diarylethene exhibits a fluorescence quantum yield of 0.04 for its open form. nih.gov
The primary competing photochemical process is photoisomerization, and its quantum yield (Φiso) is a critical parameter. For the neutral form of 2-(4-hydroxystyryl)quinoline, the trans-to-cis photoisomerization quantum yield is reported to be in the range of 0.2–0.5. researchgate.net This indicates that isomerization is a highly efficient relaxation pathway for the excited molecule.
| Parameter | Value | Compound/Conditions |
| Trans-Cis Photoisomerization Quantum Yield (Φtc) | 0.2 - 0.5 | 2-(4-hydroxystyryl)quinoline, neutral form researchgate.net |
| Fluorescence Quantum Yield (Φf) | 0.04 | Related open-form quinoline diarylethene in DCM nih.gov |
| Fluorescence Quantum Yield (Φf) | 0.21 | Related closed-form quinoline diarylethene in DCM nih.gov |
Solvatochromic and Thermochromic Effects on Photophysical Behavior
Solvatochromism describes the change in the color of a substance when it is dissolved in different solvents. This effect is prominent in styryl quinoline derivatives due to changes in their dipole moment upon electronic excitation. The absorption spectra of these compounds may show either a bathochromic (red) or hypsochromic (blue) shift with increasing solvent polarity, depending on the specific electronic transition. researchgate.net
The emission spectra are often more sensitive to the solvent environment. For styryl quinoline derivatives, the emission wavelengths vary significantly with solvent polarity, with a general trend of greater red-shifting in more polar solvents. nih.gov This is often due to the stabilization of the more polar excited state, particularly the charge-separated keto-tautomer formed via ESIPT. researchgate.net In a study of related compounds, the emission wavelength order was found to be DMSO > DMF > CH₃OH > THF, highlighting the strong influence of the solvent's properties. nih.gov
Thermochromism, the change in color with temperature, can also be observed as temperature can affect the equilibrium between different conformers and the efficiency of non-radiative decay pathways.
Photoisomerization Mechanisms of the Ethenyl Moiety
One of the most significant photochemical reactions for 2-[(Z)-2-quinolin-2-ylethenyl]phenol is the reversible isomerization around the central carbon-carbon double bond of the ethenyl linker. Irradiation of the thermodynamically more stable trans (E) isomer with UV light leads to the formation of the cis (Z) isomer. researchgate.netresearchgate.net The quantum yield for this trans-to-cis isomerization is notably high, ranging from 0.2 to 0.5 for the neutral molecule. researchgate.net
The mechanism is believed to proceed through the excited singlet state (S₁). Upon excitation, the molecule reaches the S₁ potential energy surface. From here, it can rotate around the central double bond towards a "perpendicular" conformation, which is a point of near-degeneracy with the ground state potential energy surface. This perpendicular intermediate can then decay non-radiatively back to the ground state (S₀), partitioning between the trans and cis isomers. researchgate.net The reverse process, cis-to-trans isomerization, can also be induced by light, often with a different quantum yield. researchgate.net This reversible photoswitching behavior makes these compounds candidates for use in molecular photoswitches. researchgate.net
Energy Transfer and Light Harvesting Processes Involving this compound
While specific studies on the use of this compound in energy transfer cascades or light-harvesting antennas are limited, its photophysical properties suggest potential applications. The large Stokes shift resulting from the ESIPT process is a desirable feature for minimizing reabsorption losses in light-harvesting systems. The molecule could potentially act as an energy donor in a Förster Resonance Energy Transfer (FRET) pair, transferring its absorbed energy to an acceptor molecule whose absorption spectrum overlaps with the quinoline's emission spectrum. The ability to switch between two isomeric forms with different absorption spectra and quantum yields also opens possibilities for modulating energy transfer processes with an external light stimulus.
Vi. Coordination Chemistry and Supramolecular Interactions
Ligand Design Principles for Metal Chelation
The molecular structure of 2-[(Z)-2-quinolin-2-ylethenyl]phenol suggests its potential as a chelating ligand. The key features that would inform its design for metal chelation include the presence of a nitrogen atom in the quinoline (B57606) ring and a hydroxyl group on the phenol (B47542) ring. These two groups are positioned in a way that could allow for the formation of a stable chelate ring upon coordination to a metal ion. The planarity of the quinoline and phenol rings, connected by the ethenyl bridge, would also influence the steric and electronic properties of the ligand, which are critical factors in the stability and geometry of the resulting metal complexes.
Complexation with Transition Metals and Lanthanides
While specific studies on the complexation of this compound with transition metals and lanthanides have not been found, the presence of both a soft donor atom (nitrogen) and a hard donor atom (oxygen) would likely lead to versatile coordination behavior with a range of metal ions.
The stoichiometry and coordination geometry of metal complexes formed with this compound would depend on several factors, including the nature of the metal ion (its size, charge, and preferred coordination number), the reaction conditions, and the presence of other coordinating ligands. Hypothetically, one could expect the formation of complexes with varying metal-to-ligand ratios, such as 1:1, 1:2, or 2:1, leading to different geometries like square planar, tetrahedral, or octahedral.
The interaction of this compound with metal ions would be expected to produce distinct spectroscopic changes. Techniques such as UV-Vis absorption, fluorescence, and NMR spectroscopy would be instrumental in characterizing these interactions. For instance, a shift in the absorption or emission maxima upon metal binding would indicate the formation of a complex. Changes in the chemical shifts of the protons in the ¹H NMR spectrum would provide information about the binding site and the coordination environment.
Self-Assembly and Supramolecular Architectures Involving this compound
The planar aromatic structure of this compound, coupled with its hydrogen bonding capabilities (from the phenolic hydroxyl group), suggests a propensity for self-assembly through non-covalent interactions such as π-π stacking and hydrogen bonding. These interactions could lead to the formation of well-ordered supramolecular architectures in the solid state or in solution.
Host-Guest Chemistry and Encapsulation Phenomena
The formation of larger supramolecular assemblies from this compound could create cavities or pockets capable of encapsulating smaller guest molecules. This would be an area of interest for host-guest chemistry, with potential applications in sensing, catalysis, or controlled release. However, no experimental evidence for such phenomena involving this specific compound is currently available.
Vii. Applications in Advanced Materials Science and Analytical Chemistry
Utilization in Fluorescent Probe and Sensor Development
The quinoline-phenol scaffold is an exceptional platform for designing fluorescent sensors due to the interplay between the electron-donating phenol (B47542) and the electron-accepting, fluorescent quinoline (B57606). The fluorescence output is highly sensitive to the local chemical environment and can be modulated by analyte binding, making it a powerful tool for selective detection.
Chemodosimeters are sensing molecules that undergo an irreversible and selective chemical reaction with a specific analyte, leading to a detectable signal. While many quinoline-based sensors operate via reversible binding, the core structure is amenable to chemodosimeter design. For instance, related quinoline derivatives have been engineered to detect highly reactive species through specific, irreversible transformations.
A notable example is a two-photon fluorescent probe based on a quinoline derivative designed for tracking the superoxide (B77818) anion (O₂⁻). nih.gov The probe operates through a superoxide-triggered oxidation of the molecule, which extends the π-conjugation of the fluorophore. nih.gov This chemical reaction results in a distinct "turn-on" fluorescence response. nih.gov This mechanism, where the sensor is chemically consumed to generate a signal, is the hallmark of a chemodosimeter. The structural elements of 2-[(Z)-2-quinolin-2-ylethenyl]phenol, particularly the electron-rich phenol and the conjugated system, suggest its potential for similar reaction-based sensing of reactive oxygen species or other analytes capable of inducing a permanent chemical transformation.
Ratiometric fluorescent probes offer a significant advantage for quantitative analysis by measuring the ratio of fluorescence intensities at two different wavelengths. This approach provides a built-in correction for environmental effects and instrumental variations, leading to more accurate and reliable measurements. The intramolecular charge transfer (ICT) character of the quinoline-phenol structure is highly conducive to creating ratiometric sensors.
Research on derivatives of 2-(2'-hydroxyphenyl)quinoline has demonstrated their efficacy as ratiometric sensors for metal cations. koreascience.kr Upon binding to metal ions like Hg²⁺, these sensors exhibit enhanced fluorescence and ratiometric changes in their emission spectra. koreascience.kr Similarly, a 1H-pyrazolo[3,4-b]quinoline derivative functions as a selective ratiometric sensor for zinc ions (Zn²⁺); the addition of Zn²⁺ causes the primary emission band to shift from 483 nm to 510 nm, allowing for precise quantification based on the intensity ratio of the two peaks. mdpi.com The mechanism often involves chelation-enhanced fluorescence (CHEF), where the binding of a metal ion to the quinoline and adjacent groups restricts photoinduced electron transfer (PET), thereby increasing the fluorescence quantum yield. mdpi.comnih.gov
| Sensor Type (Analog) | Target Analyte | Sensing Mechanism | Observed Signal | Detection Limit (LOD) |
|---|---|---|---|---|
| 1H-Pyrazolo[3,4-b]quinoline Derivative | Zn²⁺ | Chelation-Enhanced Fluorescence (CHEF) | Ratiometric shift in fluorescence emission (483 nm to 510 nm) | 0.193 µM mdpi.com |
| Bis(2-quinolinylmethyl)benzylamine | Zn²⁺ | CHEF, Inhibition of PET | Large fluorescence enhancement with a blue shift nih.gov | Not specified |
| 2-(2'-Hydroxyphenyl)quinoline Derivative | Hg²⁺ | Ratiometric and Enhanced Fluorescence | Fluorescence enhancement | Not specified |
| 6-(Dimethylamino)quinoline-2-benzothiazoline | Superoxide (O₂⁻) | Reaction-based extension of π-conjugation | "Turn-on" fluorescence | Linear range 0-500 µM nih.gov |
Potential in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) Research
The unique electronic properties of quinoline derivatives make them highly attractive for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Quinoline-based compounds are noted for their high thermal and chemical stability, strong electron-transporting capability, and the ease with which their structures can be modified to tune their properties. mdpi.com
In OLEDs, materials based on quinoline-phenol type ligands are particularly useful as emissive or electron-transport layers. A prime example is the use of a zinc(II) complex of 2-methyl-8-quinolinol in the fabrication of OLEDs. ijcce.ac.ir When doped into a host polymer layer, this complex serves as the emissive component, producing bright green electroluminescence. ijcce.ac.ir The high thermal stability of such metalloquinolates is crucial for device longevity and performance, while their solubility in common solvents facilitates device fabrication through solution-based processes like spin coating. ijcce.ac.ir The inherent donor-π-acceptor character of this compound suggests its suitability as either a standalone emissive material or as a ligand for creating new, highly efficient metal complexes for OLED applications.
| Material | Device Structure | Role of Quinoline Compound | Observed Outcome |
|---|---|---|---|
| Zn(II) complex of 2-methyl-8-quinolinol | ITO/PEDOT:PSS/PVK:PBD:Zn(II) complex/Al | Emissive Dopant | Green Electroluminescence ijcce.ac.ir |
Role in Non-Linear Optical (NLO) Materials Research
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. They are fundamental to technologies like frequency conversion, optical switching, and data storage. mdpi.com Organic molecules with a donor-π-acceptor (D-π-A) architecture are particularly effective NLO chromophores. mdpi.com
The compound this compound is a classic example of a D-π-A structure, with the electron-donating phenol group (D) connected to the electron-accepting quinoline group (A) via a π-conjugated ethenyl bridge. This arrangement facilitates a strong intramolecular charge transfer upon excitation, which is a prerequisite for a large second-order NLO response (measured as the second harmonic generation coefficient, d₃₃, or hyperpolarizability, β). Research has confirmed that quinoline-based materials possess significant NLO properties. For example, polymers incorporating quinoline-based chromophores have been synthesized and shown to exhibit substantial d₃₃ values, making them suitable for NLO device applications. researchgate.net The high thermal stability of these materials is an added advantage, ensuring the NLO properties remain stable at elevated operating temperatures. researchgate.net
| Material Type | NLO Property Measured | Reported Value | Key Feature |
|---|---|---|---|
| PMMA copolymer with quinoline chromophore | SHG coefficient (d₃₃) | 9.83 × 10⁻⁹ esu researchgate.net | High thermal stability up to 110°C researchgate.net |
| Polyester with dicyanovinyl-nitroresorcinoxy chromophore | SHG coefficient (d₃₃) | 7.13 × 10⁻⁹ esu | Thermally stable up to 300°C |
Integration into Stimuli-Responsive Materials and Switches
Stimuli-responsive materials, or "smart" materials, are designed to change their properties in response to external stimuli such as light, temperature, pH, or chemical analytes. The this compound molecule contains multiple features that allow for its integration into such materials.
The most prominent feature is the (Z)-configuration of the ethenyl double bond. The Z/E (cis/trans) isomerization around a C=C bond is a classic mechanism for a molecular switch, which can often be triggered by UV light. This photoisomerization can lead to significant changes in the molecule's shape, absorption spectrum, and fluorescence, which can be harnessed in bulk materials to control properties like shape, color, or permeability. Recent work on poly(β-aryloxylvinylsulfone)s has shown that the stereochemistry (Z/E configuration) of the polymer backbone can be precisely controlled and that these polymers exhibit distinct thermal and mechanical properties. nih.govresearchgate.net Furthermore, a photoinduced rearrangement was established, leading to a significant change in fluorescence upon UV irradiation, demonstrating potential in applications like secure information encoding. nih.gov
Additionally, the presence of the acidic phenol group and the basic nitrogen atom in the quinoline ring makes the molecule inherently pH-responsive. In acidic conditions, the quinoline nitrogen can be protonated, while in basic conditions, the phenolic proton can be removed. These changes alter the electronic properties of the molecule and can be used to trigger a response in a polymer or hydrogel system.
Applications in Advanced Separation Techniques and Chromatography
While this compound is not primarily used as a material for chromatographic separations (e.g., as a stationary phase), its distinct chemical properties make it an analyte that is well-suited for analysis and purification by advanced chromatographic techniques. Understanding its behavior in these systems is crucial for its synthesis and quality control.
The compound possesses both hydrophobic regions (the aromatic quinoline and phenyl rings) and polar functional groups (the hydroxyl group and the nitrogen atom). This amphiphilic character allows for its separation using a variety of chromatographic methods:
High-Performance Liquid Chromatography (HPLC): This is the most common technique for analyzing such compounds. In reversed-phase HPLC, the molecule would interact with a nonpolar stationary phase (like C18) via its aromatic rings. In normal-phase or Hydrophilic Interaction Chromatography (HILIC), it would interact with a polar stationary phase via its phenol and quinoline moieties.
Thin-Layer Chromatography (TLC): TLC is a rapid and versatile method for monitoring reactions and assessing the purity of phenolic and quinoline compounds. The separation is based on the differential partitioning of the compound between the stationary phase (e.g., silica (B1680970) gel) and the mobile phase.
Immobilized Metal Affinity Chromatography (IMAC): The ability of the quinoline-phenol structure to chelate metal ions could potentially be exploited in IMAC. If the compound were immobilized on a support, it could be used to separate metal ions, or conversely, if metal ions were immobilized, they could be used to selectively capture and purify this compound or its derivatives from a complex mixture.
Viii. Mechanistic Studies of Biological Interactions in Vitro and Ex Vivo Non Clinical
Investigation of Molecular Interactions with Biomolecules
While specific studies on the molecular interactions of 2-[(Z)-2-quinolin-2-ylethenyl]phenol are limited, the broader class of quinoline (B57606) and styrylquinoline derivatives has been shown to interact with key biological macromolecules.
Direct experimental data on the binding of this compound to DNA or RNA has not been extensively reported. However, the chemical scaffold suggests potential for such interactions. Quinoline derivatives are known to function as DNA intercalating agents, a process where a molecule inserts itself between the planar base pairs of the DNA double helix. wikipedia.org This mode of binding can lead to conformational changes in the DNA, affecting replication and transcription. mdpi.com For instance, certain 2-styrylquinoline (B1231325) analogues have been investigated as 'minimal' DNA-intercalating agents for anti-tumor applications. nih.gov Some quinoline-based compounds have been shown to intercalate into the minor groove of DNA, thereby inhibiting DNA-interacting enzymes like DNA methyltransferases. nih.gov
Furthermore, quinoline derivatives have been demonstrated to bind to RNA. Studies have shown that these compounds can interact selectively with folded RNA molecules, such as stem-loops, by intercalating into the duplex regions. nih.gov One study identified a quinoline derivative that binds cooperatively to an RNA stem-loop, changing the conformation of both the RNA and the compound itself. nih.govresearchgate.net Given these precedents, it is plausible that this compound could interact with nucleic acids, although the specific mode and affinity of binding remain to be elucidated.
The most well-characterized protein interaction for the isomeric relative of this compound, 2-[(E)-2-quinolin-2-ylethenyl]phenol (quininib), is its role as an antagonist of cysteinyl leukotriene receptors 1 and 2 (CysLT1–2). nih.gov While the (Z)-isomer was evaluated in a structure-activity relationship study of quininib (B610386) analogues, its direct binding affinity for CysLT receptors was not detailed. nih.govpa2online.org However, its potent anti-angiogenic activity suggests it may share this target or act on a related pathway.
The phenol (B47542) moiety is also a key structural feature. Simple phenols and polyphenols are known to inhibit various enzymes, such as carbonic anhydrases, by anchoring to the active site, often interacting with the zinc-bound water molecule or hydroxide (B78521) ion without directly coordinating the metal ion. nih.gov Additionally, the broader quinoline class of compounds has been shown to inhibit a diverse range of enzymes that act on DNA, including polymerases and base excision repair glycosylases. nih.gov A study on quininib analogues demonstrated that the (Z)-isomer, Q18, reduced the secretion of the cell adhesion molecules ICAM-1 and VCAM-1, suggesting an interaction with inflammatory signaling pathways. nih.gov
Cellular Uptake and Localization Mechanisms in Cell Lines (Non-Clinical)
Specific studies detailing the cellular uptake and subcellular localization of this compound are not available. However, research on related styrylquinoline derivatives provides insights into potential mechanisms. These compounds have been shown to efficiently penetrate cellular membranes. plos.org Their localization appears to be influenced by their lipophilicity, with a preference for lipid-rich structures such as cellular organelles. plos.orgnih.govresearchgate.net
The general mechanism for the uptake of many small molecules, including nanocarriers, is endocytosis, which includes processes like clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. mdpi.com For quinoline derivatives specifically, the mechanism can vary. Chloroquine, a well-known 4-aminoquinoline, is a lysosomotropic agent that accumulates in the acidic environment of lysosomes through a process known as "weak-base trapping". wikipedia.orgplos.org In contrast, quinolinic acid has been shown to be transported into human neurons via excitatory amino acid transporters (EAATs). nih.gov The uptake of 2-amino-3-methyl-imidazo(4,5-f)quinoline into human enterocytes is significantly enhanced by metabolic activation. nih.gov Therefore, the uptake of this compound is likely a complex process influenced by its physicochemical properties and the specific cell type.
Effects on Cellular Processes at a Molecular Level (Non-Clinical)
The primary reported effect of this compound at the cellular level is its anti-angiogenic activity. In a comparative study, the (Z)-isomer (Q18) demonstrated a greater inhibitory effect on developmental angiogenesis in zebrafish than its (E)-isomer counterpart, quininib. nih.gov
In vitro studies using human microvascular endothelial cells (HMEC-1) have provided further mechanistic details:
Inhibition of Cell Proliferation: At a concentration of 10 µM, the compound significantly reduced the number of endothelial cells after 72 hours of treatment. nih.gov
Inhibition of Tubule Formation: It effectively inhibited the formation of capillary-like structures by HMEC-1 cells, a key step in angiogenesis. nih.gov
Modulation of Inflammatory Markers: The compound was shown to reduce the secreted levels of intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1) from endothelial cells. nih.gov This points to an anti-inflammatory effect at the molecular level, as these molecules are crucial for leukocyte-endothelial interactions.
Furthermore, a structurally similar and highly active analogue, Q8, was found to reduce cellular levels of the proangiogenic signals NF-κB and calpain-2. nih.gov Given the structural similarity and potent anti-angiogenic profile of the (Z)-isomer, it is plausible that it may exert its effects through similar molecular pathways.
Structure-Activity Relationship (SAR) Studies in Biological Contexts (Non-Clinical)
Structure-activity relationship (SAR) studies on a series of quininib analogues have been crucial in understanding the structural features required for anti-angiogenic activity. nih.govpa2online.org These studies have highlighted the importance of the stereochemistry of the ethenyl linker and substitutions on the phenol ring.
A key finding is that this compound (Q18) exhibits greater anti-angiogenic activity in an in vivo zebrafish developmental angiogenesis assay compared to its (E)-isomer, quininib. nih.gov This indicates that the cis-(Z) configuration of the double bond is favorable for this biological effect.
The table below summarizes the findings from a study that tested various quininib analogues for their ability to inhibit blood vessel formation in zebrafish.
| Compound Name | Analogue ID | Key Structural Feature | Anti-Angiogenic Activity (Zebrafish Assay) | Reference |
|---|---|---|---|---|
| 2-[(E)-2-(Quinolin-2-yl)vinyl]phenol | Quininib | (E)-isomer | Active | nih.gov |
| 2-[(Z)-2-Quinolin-2-yl)vinyl]phenol | Q18 | (Z)-isomer | More active than Quininib | nih.gov |
| (E)-2-(2-Quinolin-2-yl-vinyl)benzene-1,4-diol HCl | Q8 | Additional hydroxyl group at R4 | More active than Quininib | nih.gov |
| 2-Quinolin-2-ylethynyl-phenol HCl | Q22 | Alkyne linker instead of alkene | Activity equivalent to Quininib | nih.gov |
| 3-(2-Quinolin-2-yl-ethyl)-phenol HCl | Q14 | Saturated ethyl linker | Active | pa2online.org |
| (E)-2-(2-Quinolin-2-yl-propenyl)-phenol HCl | Q20 | Methyl group on vinyl linker | Active | pa2online.org |
These SAR studies underscore that the quinoline pharmacophore is a promising scaffold for developing anti-angiogenic agents. pa2online.org The geometry of the linker between the quinoline and phenol rings, as well as the substitution pattern on the phenol ring, are critical determinants of activity. nih.gov
Design of this compound Derivatives for Specific Biological Probe Applications
While there are no specific reports on the derivatization of this compound for use as a biological probe, the quinoline scaffold itself is a highly versatile and attractive structure for this purpose. nih.govacs.org Quinoline's inherent fluorescence and the synthetic accessibility of its derivatives make it a popular core for creating molecular probes for bio-imaging. researchgate.netcrimsonpublishers.com
The design of quinoline-based probes typically involves a modular approach, where different parts of the molecule are functionalized to tune its properties: nih.govresearchgate.net
Tuning Photophysical Properties: Modifications to the quinoline ring system or its substituents can alter the absorption and emission wavelengths, quantum yield, and Stokes shift. This allows for the creation of probes that fluoresce in different colors, including near-infrared (NIR), which is advantageous for deep-tissue imaging.
Introducing Target Specificity: Reactive groups or recognition moieties can be attached to the quinoline scaffold to make the probe specific for a particular analyte (e.g., metal ions, reactive oxygen species) or a cellular organelle (e.g., mitochondria, lysosomes, lipid droplets).
Given the potent and specific biological activity of this compound, its scaffold could serve as an excellent starting point for developing targeted probes to study angiogenesis or related cellular processes. For example, by attaching a fluorophore, one could potentially visualize the compound's interaction with its cellular targets in real-time.
Ix. Future Research Directions and Emerging Paradigms
Exploration of Novel Synthetic Methodologies
The targeted and efficient synthesis of 2-[(Z)-2-quinolin-2-ylethenyl]phenol is a critical first step for its comprehensive study. While general methods for quinoline (B57606) synthesis, such as the Combes reaction and Friedländer annulation, are well-established, future research will likely focus on developing stereoselective synthetic routes that favor the formation of the (Z)-isomer. nih.govdntb.gov.ua Advanced palladium-catalyzed cross-coupling reactions, which have shown promise in the synthesis of complex quinoline derivatives, could be tailored to control the geometry of the ethenyl bridge. nih.gov The exploration of one-pot synthesis methodologies, which can improve efficiency and reduce waste, also represents a promising avenue for future synthetic efforts. nih.gov
| Synthetic Approach | Potential for (Z)-Isomer Selectivity | Key Considerations |
| Modified Wittig Reaction | High | Choice of phosphorus ylide and reaction conditions. |
| Stereoselective Alkyne Reduction | High | Catalyst selection (e.g., Lindlar's catalyst) to prevent over-reduction. |
| Photochemical Isomerization | Moderate to High | Wavelength and irradiation time optimization to favor the (Z)-isomer from the (E)-isomer. |
Development of Advanced Analytical Techniques for Compound Characterization
A thorough understanding of the structure and properties of this compound necessitates the use of advanced analytical techniques. While standard methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy will be foundational for structural confirmation, future research should employ more sophisticated techniques. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) will be invaluable for the unambiguous assignment of all proton and carbon signals, which is crucial for confirming the (Z)-configuration. High-resolution mass spectrometry (HRMS) will provide precise molecular weight determination, further validating the compound's identity.
Expansion of Computational Modeling Capabilities
Computational chemistry offers a powerful lens through which to predict and understand the behavior of this compound at the molecular level. Future research will undoubtedly leverage Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to model its electronic structure, spectroscopic properties, and potential reactivity. nih.gov Such computational studies can guide experimental design by predicting key parameters like absorption and emission spectra, which is particularly relevant for exploring its photophysical properties. nih.gov Molecular dynamics simulations could also be employed to study its conformational flexibility and interactions with biological macromolecules.
Integration into Multifunctional Materials Systems
The unique combination of a quinoline heterocycle and a phenol (B47542) moiety suggests that this compound could be a valuable building block for novel multifunctional materials. Future research should explore its incorporation into polymers, metal-organic frameworks (MOFs), and other advanced materials. The phenolic hydroxyl group provides a handle for further functionalization or for forming hydrogen bonds, which can influence the self-assembly and bulk properties of materials. The potential for this compound to contribute to materials with interesting optical or electronic properties warrants significant investigation. The development of two-dimensional (2D) materials has opened new avenues for creating novel devices, and the planar nature of the quinoline core could be advantageous in this context. walisongo.ac.id
Discovery of Unconventional Photophysical Phenomena
Quinoline derivatives are known to exhibit a range of interesting photophysical properties, including fluorescence and solvatochromism. A key area of future research will be the detailed investigation of the photophysics of this compound. This will involve characterizing its absorption and emission spectra in various solvents to assess its potential as a solvatochromic probe. Time-resolved fluorescence spectroscopy can be used to determine its excited-state lifetime and quantum yield, providing insights into the efficiency of its light-emitting properties. The influence of the (Z)-geometry on these properties, as compared to the (E)-isomer, will be a particularly interesting aspect to explore.
| Photophysical Property | Potential Application |
| Fluorescence | Fluorescent probes, sensors, OLEDs |
| Solvatochromism | Polarity sensors, environmental probes |
| Photoisomerization | Molecular switches, data storage |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[(Z)-2-quinolin-2-ylethenyl]phenol, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves a cross-coupling reaction between quinoline derivatives and phenolic precursors. Critical parameters include:
- Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency and stereoselectivity for the Z-configuration.
- Temperature control : Reactions at 80–100°C enhance kinetics but require monitoring to avoid side products.
- Protecting groups : Use tert-butyldimethylsilyl (TBS) to protect the phenolic -OH group during synthesis, followed by deprotection with tetrabutylammonium fluoride (TBAF) .
- Purification : Column chromatography (silica gel) or recrystallization ensures ≥95% purity, verified via HPLC .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : 1H and 13C NMR confirm the Z-configuration and aromatic substituent positions.
- IR spectroscopy : Identifies phenolic -OH stretches (~3200–3500 cm⁻¹) and quinoline C=N bonds (~1600 cm⁻¹) .
- UV-Vis/fluorescence : Assess π-π* transitions (λmax ~350 nm) and quantum yield for applications in photochemical studies.
- Mass spectrometry : HRMS validates molecular weight (e.g., [M+H]+ at m/z 298.12) .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer :
- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation.
- Moisture control : Use desiccants in storage containers to avoid hydrolysis of the ethenyl bond.
- Accelerated stability studies : Conduct HPLC analysis after exposure to 40°C/75% RH for 4 weeks to assess degradation pathways .
Advanced Research Questions
Q. How does the Z-configuration of the ethenyl group influence interactions with biological targets (e.g., enzymes or DNA)?
- Methodological Answer :
- Comparative studies : Synthesize E- and Z-isomers and compare binding affinities via surface plasmon resonance (SPR) or fluorescence polarization.
- Molecular docking : Use software like AutoDock to model steric effects of the Z-configuration on binding pockets (e.g., quinoline interaction with DNA grooves) .
- Biological assays : Test isomer-specific inhibition of topoisomerase II or antimicrobial activity against Gram-positive bacteria .
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer :
- Purity validation : Ensure ≥97% purity via HPLC to exclude confounding impurities .
- Standardized assays : Replicate studies under fixed conditions (e.g., MIC = 1–64 µg/mL for antimicrobial tests; MTT assay for cytotoxicity).
- Meta-analysis : Aggregate data from multiple studies to identify concentration-dependent trends or species-specific responses .
Q. What experimental designs are suitable for studying its mechanism as a fluorescent probe in cellular imaging?
- Methodological Answer :
- Photophysical profiling : Measure Stokes shift, quantum yield (e.g., Φ = 0.45 in ethanol), and photobleaching rates under confocal microscopy.
- Cellular uptake : Use flow cytometry to quantify internalization efficiency in live HEK-293 cells.
- Co-localization : Pair with organelle-specific dyes (e.g., MitoTracker) to assess mitochondrial targeting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
